molecular formula C10H20N2O2 B12449501 Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate CAS No. 1092352-62-9

Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate

Cat. No.: B12449501
CAS No.: 1092352-62-9
M. Wt: 200.28 g/mol
InChI Key: AWRPXOMRXIZAIW-UHFFFAOYSA-N
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Description

3-Boc-aminomethyl-pyrrolidine, also known as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Boc-aminomethyl-pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of 3-Boc-aminomethyl-pyrrolidine often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminomethyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Boc-aminomethyl-pyrrolidine depends on its specific application. In medicinal chemistry, the compound often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. The free amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-aminomethyl-pyrrolidine is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo selective deprotection and substitution reactions allows for the efficient synthesis of a wide range of complex molecules .

Properties

CAS No.

1092352-62-9

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-12(6-8)7-11/h8H,4-7,11H2,1-3H3

InChI Key

AWRPXOMRXIZAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)CN

Origin of Product

United States

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